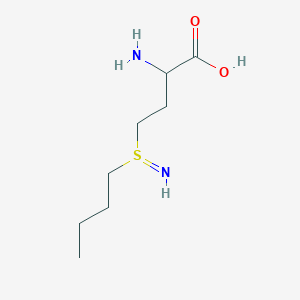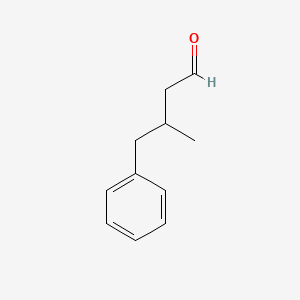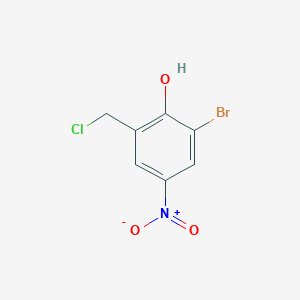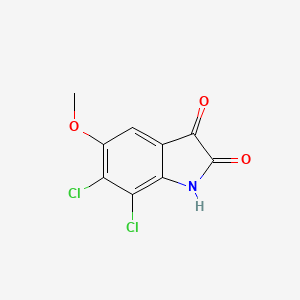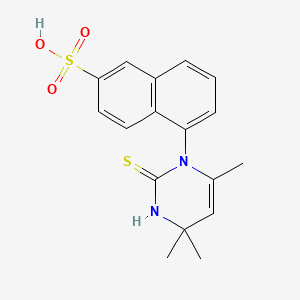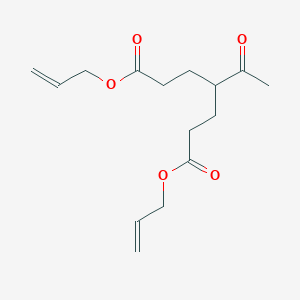
N-(2,3-dihydroxypropyl)-2-fluoro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydroxypropyl)-2-fluoro-benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 2-fluoro substituent and a 2,3-dihydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydroxypropyl)-2-fluoro-benzamide typically involves the reaction of 2-fluorobenzoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydroxypropyl)-2-fluoro-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(2,3-dihydroxypropyl)-2-fluoro-benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroxypropyl)-2-fluoro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydroxypropyl)-benzamide: Lacks the fluorine substituent on the benzene ring.
N-(2,3-dihydroxypropyl)-4-fluoro-benzamide: Has the fluorine substituent at a different position on the benzene ring.
N-(2,3-dihydroxypropyl)-2-chloro-benzamide: Contains a chlorine substituent instead of fluorine.
Uniqueness
N-(2,3-dihydroxypropyl)-2-fluoro-benzamide is unique due to the presence of both the 2-fluoro substituent and the 2,3-dihydroxypropyl side chain. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The fluorine atom can influence the compound’s electronic properties and reactivity, while the dihydroxypropyl side chain provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
6527-19-1 |
|---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-2-fluorobenzamide |
InChI |
InChI=1S/C10H12FNO3/c11-9-4-2-1-3-8(9)10(15)12-5-7(14)6-13/h1-4,7,13-14H,5-6H2,(H,12,15) |
InChI Key |
APUFZRCPUIQNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



